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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, metabolic

generation, and biological activity of 2-Keto Crizotinib, a primary metabolite of the anaplastic

lymphoma kinase (ALK) and c-Met inhibitor, Crizotinib. This document is intended for

researchers, scientists, and drug development professionals.

Chemical Structure and Properties
2-Keto Crizotinib, also known as PF-06260182, is the major active lactam metabolite of

Crizotinib. The formation of 2-Keto Crizotinib occurs through the oxidation of the piperidine

ring of Crizotinib.

Chemical Formula: C₂₁H₂₀Cl₂FN₅O₂

Molecular Weight: 464.32 g/mol

Canonical SMILES: C1=C(C=C(C(=C1--INVALID-LINK--

OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(C(=O)C4)C)N)Cl)F)Cl

Below is a table summarizing the key chemical identifiers for 2-Keto Crizotinib.
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Identifier Value

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-

[1-(2-oxopiperidin-4-yl)-1H-pyrazol-4-yl]pyridin-

2-amine

CAS Number 1415558-82-5

PubChem CID Not available

Other Names PF-06260182, Crizotinib Lactam

Metabolic Pathway of Crizotinib to 2-Keto Crizotinib
Crizotinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and

CYP3A5. The main metabolic pathway involves the oxidation of the piperidine ring of Crizotinib,

leading to the formation of its lactam metabolite, 2-Keto Crizotinib.[1][2] This biotransformation

is a crucial aspect of Crizotinib's pharmacokinetics.

The metabolic conversion can be visualized as a single-step enzymatic reaction, as depicted in

the following diagram.

Metabolic Conversion of Crizotinib

Crizotinib CYP3A4/5
(Oxidation) 2-Keto Crizotinib

Click to download full resolution via product page

Metabolic pathway of Crizotinib to 2-Keto Crizotinib.

Experimental Protocols
In Vitro Metabolism of Crizotinib to Generate 2-Keto
Crizotinib
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This protocol describes the in vitro generation of 2-Keto Crizotinib from Crizotinib using

human liver microsomes.

Materials:

Crizotinib

Human Liver Microsomes (HLM)

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate

dehydrogenase, and NADP+)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Incubator/shaking water bath (37°C)

Centrifuge

UPLC-MS/MS system

Procedure:

Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH

7.4), human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the

Crizotinib stock solution (final substrate concentration typically 1-10 µM).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle

shaking.

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
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Centrifuge the mixture to precipitate the proteins.

Collect the supernatant for analysis by UPLC-MS/MS to confirm the formation of 2-Keto
Crizotinib.

Quantification of 2-Keto Crizotinib by UPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of 2-Keto
Crizotinib in a biological matrix such as plasma.[2][3][4][5][6][7][8][9]

Instrumentation:

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1

mm, 1.7 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient: A linear gradient appropriate for the separation of Crizotinib and 2-Keto Crizotinib.

Flow Rate: 0.3-0.5 mL/min.

Column Temperature: 40°C.

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Crizotinib: m/z 450.1 → 260.2

2-Keto Crizotinib: m/z 464.1 → [Product Ion] (To be determined by infusion of a

standard).
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Internal Standard (IS): A suitable stable isotope-labeled analog or a compound with similar

chromatographic and ionization properties.

Sample Preparation (Plasma):

To 100 µL of plasma, add an internal standard.

Precipitate proteins by adding 300 µL of acetonitrile.

Vortex and centrifuge to pellet the precipitated protein.

Evaporate the supernatant to dryness under a stream of nitrogen.

Reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS

system.

Data Analysis:

Quantify the concentration of 2-Keto Crizotinib by comparing the peak area ratio of the

analyte to the internal standard against a calibration curve prepared with known

concentrations of 2-Keto Crizotinib.

ALK and c-Met Kinase Activity Assays
The inhibitory activity of 2-Keto Crizotinib on ALK and c-Met can be assessed using

commercially available kinase assay kits or by developing in-house assays.

General Protocol for Kinase Activity Assay (e.g., using a luminescence-based ATP detection

assay):

Materials:

Recombinant human ALK or c-Met kinase.

A suitable kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

ATP.

Kinase assay buffer.
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2-Keto Crizotinib (as the test inhibitor).

A luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

White, opaque 96-well or 384-well plates.

Luminometer.

Procedure:

Prepare serial dilutions of 2-Keto Crizotinib.

In the wells of the assay plate, add the kinase, substrate, and assay buffer.

Add the diluted 2-Keto Crizotinib or vehicle control to the respective wells.

Pre-incubate the plate at room temperature for 10-15 minutes.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP by adding the ATP detection reagent

according to the manufacturer's instructions.

Measure the luminescence signal using a luminometer.

Calculate the percentage of kinase inhibition for each concentration of 2-Keto Crizotinib
and determine the IC₅₀ value.

The workflow for determining the inhibitory activity of 2-Keto Crizotinib is illustrated below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/product/b601067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Kinase Inhibition Assay
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Workflow for determining the IC₅₀ of 2-Keto Crizotinib.
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Biological Activity and Signaling Pathways
2-Keto Crizotinib is an active metabolite, but it is considerably less potent than its parent

compound, Crizotinib, in inhibiting ALK and c-Met kinases.[10] Crizotinib exerts its therapeutic

effect by inhibiting the autophosphorylation of ALK and c-Met, which in turn blocks the

downstream signaling pathways responsible for cell proliferation, survival, and migration. These

pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT

pathways.[11]

The reduced potency of 2-Keto Crizotinib suggests that it does not contribute significantly to

the overall in vivo efficacy of Crizotinib.[12]

The signaling cascade initiated by ALK and c-Met and the point of inhibition by Crizotinib and

its metabolite are shown in the following diagram.
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Simplified ALK and c-Met signaling pathways and inhibition.
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Quantitative Data Summary
The following table summarizes the available quantitative data for 2-Keto Crizotinib in

comparison to Crizotinib.

Parameter Crizotinib
2-Keto Crizotinib
(PF-06260182)

Reference

ALK Inhibition Potent Less Potent [10]

c-Met Inhibition Potent Less Potent [10]

Plasma Radioactivity

(0-96h)
33% 10% [12]

Excretion in Feces

(unchanged)
~53% of dose Not reported [13]

Excretion in Urine

(unchanged)
~2.3% of dose Not reported [13]

Conclusion
2-Keto Crizotinib is the primary and active lactam metabolite of Crizotinib, formed through

CYP3A4/5-mediated oxidation. While it retains some inhibitory activity against ALK and c-Met,

it is significantly less potent than the parent compound. The provided experimental protocols

offer a framework for the in vitro generation, quantification, and biological evaluation of 2-Keto
Crizotinib, which are essential for further understanding its pharmacological profile and its

contribution to the overall effects of Crizotinib therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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